Butyl 1H-indole-3-carboxylate

Catalog No.
S12335690
CAS No.
61698-93-9
M.F
C13H15NO2
M. Wt
217.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl 1H-indole-3-carboxylate

CAS Number

61698-93-9

Product Name

Butyl 1H-indole-3-carboxylate

IUPAC Name

butyl 1H-indole-3-carboxylate

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

InChI

InChI=1S/C13H15NO2/c1-2-3-8-16-13(15)11-9-14-12-7-5-4-6-10(11)12/h4-7,9,14H,2-3,8H2,1H3

InChI Key

BJYZMZXTDGHRJY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CNC2=CC=CC=C21

Butyl 1H-indole-3-carboxylate is an organic compound characterized by the presence of an indole structure, which is a bicyclic compound composed of a benzene ring fused to a pyrrole ring. This compound is notable for its molecular formula C13H15NO2C_{13}H_{15}NO_2 and a molecular weight of approximately 217.26 g/mol. The compound features a butyl ester group attached to the carboxylic acid functional group at the 3-position of the indole moiety, contributing to its unique properties and reactivity in various chemical contexts .

, including:

  • Oxidation: This compound can be oxidized to yield indole-3-carboxylic acids, utilizing reagents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction processes can convert it into indoline derivatives, often employing catalysts like palladium on carbon in the presence of hydrogen gas.
  • Electrophilic Substitution: The electron-rich nature of the indole ring facilitates electrophilic substitution reactions, which can involve halogens or nitrating agents under acidic conditions .

The synthesis of butyl 1H-indole-3-carboxylate typically involves the reaction of indole with butyl chloroformate in the presence of a base such as triethylamine. This reaction is commonly performed under mild conditions at room temperature to optimize yield and purity. Variations in synthetic routes may include:

  • Continuous Flow Reactors: For industrial-scale production, continuous flow methods can enhance efficiency and yield.
  • Automated Systems: These systems are employed to ensure high purity and reproducibility during synthesis .

Butyl 1H-indole-3-carboxylate has potential applications in several fields:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for the development of new pharmaceuticals.
  • Organic Synthesis: Its unique structure allows for various synthetic transformations, making it valuable in organic chemistry research.
  • Agricultural Chemistry: Potential applications may extend to agrochemicals, particularly in developing bioactive compounds .

Research on butyl 1H-indole-3-carboxylate's interaction mechanisms is essential for understanding its therapeutic potential. Studies may focus on:

  • Molecular Docking Studies: To predict binding affinities with various biological targets.
  • In Vitro Assays: To evaluate its biological efficacy and mechanism of action.
    These studies will provide insights into how this compound can influence cellular pathways and contribute to drug discovery efforts .

Several compounds share structural similarities with butyl 1H-indole-3-carboxylate. Here is a comparison highlighting its uniqueness:

Compound NameCAS NumberKey Features
Tert-butyl 1H-indole-3-carboxylate61698-94-0Contains a tert-butyl group; distinct reactivity due to sterics.
Methyl 1-(4-(tert-butyl)benzoyl)-1H-indole-3-carboxylate328282-79-7Features a benzoyl group; different biological properties due to additional functionalities.
N-tert-butoxycarbonylindoleNot specifiedSimilar indole structure; used primarily in peptide synthesis.
N-butoxycarbonylindoleNot specifiedRelated structure; different reactivity due to varying substituents.

Butyl 1H-indole-3-carboxylate is unique due to its specific butyl ester group, which imparts distinct chemical properties compared to other indole derivatives. This uniqueness enhances its utility in synthetic chemistry and potential applications in drug development .

Classical Alkylation and Esterification Approaches

Classical methods for synthesizing butyl 1H-indole-3-carboxylate often involve direct esterification of indole-3-carboxylic acid with butanol under acidic conditions. The Fischer esterification mechanism is widely employed, where the carboxylic acid reacts with an excess of butanol in the presence of a Brønsted acid catalyst such as sulfuric acid or toluenesulfonic acid. This equilibrium-driven process favors ester formation through the removal of water, often achieved via Dean-Stark traps or molecular sieves. For example, indole-3-carboxylic acid undergoes protonation at the carbonyl oxygen, followed by nucleophilic attack by butanol, resulting in the tetrahedral intermediate that collapses to form the ester.

A complementary strategy involves alkylation of pre-functionalized indoles. For instance, lithiation of 4-nitroindole at the 3-position using n-butyllithium, followed by quenching with carbon dioxide, generates indole-3-carboxylic acid, which is subsequently esterified with butanol. However, electron-withdrawing groups like nitro can hinder lithiation, necessitating protective group strategies (discussed in Section 1.3).

MethodCatalystYieldKey Challenge
Fischer esterificationH₂SO₄60–75%Equilibrium limitation
Lithiation-esterificationn-Butyllithium40–50%Sensitivity to electron effects

Friedel-Crafts Acylation Strategies in Indole Functionalization

Friedel-Crafts acylation offers a direct route to functionalize the indole C3 position. While traditional methods employ Lewis acids like AlCl₃, recent advancements utilize organocatalysts or Brønsted acids to generate reactive acylium ions. For example, indole reacts with butyl chloroformate in the presence of InCl₃, forming a π-complex that directs electrophilic attack to the C3 position. This method avoids over-acylation and dimerization byproducts common in classical Friedel-Crafts reactions.

Copper(II)-catalyzed systems have also been developed, where CuBr₂ and Ag₂CO₃ facilitate direct C3–H esterification with carboxylic acids. This approach bypasses pre-activation of the indole, enabling one-pot synthesis of butyl 1H-indole-3-carboxylate from indole and butyl carboxylic acid. The mechanism involves single-electron transfer (SET) from indole to Cu(II), generating a radical intermediate that couples with the acyloxy radical from the carboxylic acid.

Protecting Group Strategies for Selective N1 Substitution

Selective N1 substitution is critical to prevent undesired reactivity at the indole nitrogen. The triisopropylsilyl (TIPS) group is widely used due to its steric bulk and stability under diverse conditions. In one protocol, 4-nitroindole is protected with TIPS at N1, allowing subsequent reduction of the nitro group to an amine and esterification at C3 without interference. Similarly, tert-butoxycarbonyl (Boc) groups are employed to mask amines during multi-step syntheses, as demonstrated in the preparation of 3,4-diaminoindoles.

A notable challenge arises during deprotection: TBAF (tetra-n-butylammonium fluoride) effectively removes TIPS but may require subsequent reprotection with carbobenzyloxy (Cbz) groups to stabilize reactive intermediates.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has revolutionized indole functionalization. Copper(II) systems, such as CuBr₂/Ag₂CO₃, enable direct C3–H esterification with carboxylic acids under oxidative conditions. This method tolerates both aromatic and aliphatic acids, achieving yields up to 87%. Meanwhile, cobalt catalysts like Co(acac)₃ with Triphos ligands facilitate reductive alkylation using molecular hydrogen, converting carboxylic acids to aldehydes in situ for subsequent indole coupling.

CatalystSubstrateConditionsYield
CuBr₂/Ag₂CO₃Indole + butanoic acidK₂S₂O₈, 80°C, 12h85%
Co(acac)₃Indole + acetic acidH₂ (1 atm), Al(OTf)₃78%

Continuous Flow Synthesis for Scalable Production

Continuous flow systems enhance scalability and safety for butyl 1H-indole-3-carboxylate synthesis. By integrating Friedel-Crafts acylation and esterification steps into a single flow reactor, residence times and byproduct formation are minimized. For example, a two-stage flow system could first generate indole-3-carboxylic acid via lithiation-quench, followed by inline esterification with butanol and acid scavengers. Although specific flow protocols for this compound are not yet reported, analogous indole syntheses demonstrate 20–30% improvements in yield compared to batch methods.

N-Alkylated Indole Carboxylate Variants

N-alkylated indole carboxylate derivatives represent a significant class of structural analogues where the nitrogen atom of the indole ring system is substituted with various alkyl groups [1]. These modifications fundamentally alter the electronic properties and biological activities of the parent compound. The synthesis of N-alkylated variants typically involves base-catalyzed reactions with corresponding alkylating reagents under controlled conditions [2].

The preparation of N-methylated indole carboxylates demonstrates high synthetic utility, with researchers achieving yields exceeding 85% through optimized reaction conditions [2]. N-ethyl and N-propyl derivatives have been synthesized using similar methodologies, where the alkyl chain length influences both the lipophilicity and steric properties of the resulting compounds [3] [4]. Studies have shown that N-propyl indole-2-carboxylate exhibits distinct molecular characteristics compared to its 3-carboxylate isomer, with notable differences in melting point and solubility profiles [4].

Alkyl SubstituentMolecular FormulaMolecular Weight (g/mol)CAS Number
N-MethylC10H9NO2175.1939830-66-5
N-EthylC11H11NO2189.213770-50-1
N-PropylC12H13NO2203.2465873-38-3

Research findings indicate that N-alkylation significantly affects the reactivity patterns of indole carboxylates [1]. The introduction of electron-donating alkyl groups enhances the nucleophilicity of the indole ring system, making these derivatives particularly useful as intermediates in pharmaceutical synthesis [1]. Three-component reactions involving N-alkylisatin, activated acetylenic compounds, and alkyl bromides in the presence of triphenylphosphine have emerged as efficient synthetic routes for producing complex N-alkylated indole derivatives [2].

The electronic modifications introduced by N-alkylation have been systematically studied through nuclear magnetic resonance spectroscopy [5]. Carbon-13 nuclear magnetic resonance data reveals characteristic chemical shift patterns that distinguish between different N-alkyl substitution patterns [5]. These spectroscopic signatures serve as valuable tools for structural confirmation and purity assessment in synthetic applications.

Halogen-Substituted Derivatives for Enhanced Reactivity

Halogen substitution on the indole ring system represents a powerful strategy for modulating reactivity and introducing functional handles for further chemical elaboration [6] [7] [8]. The strategic placement of halogens such as bromine, chlorine, fluorine, and iodine at specific positions of the indole nucleus dramatically alters the electronic properties and synthetic utility of carboxylate derivatives.

Recent synthetic advances have demonstrated the efficient preparation of 3-halogenated indole derivatives with yields reaching 98% [6]. The halogenation of 2-trifluoromethylindole affords 3-chloro, 3-bromo, and 3-iodo derivatives under optimized reaction conditions [6]. These halogenated intermediates serve as versatile platforms for subsequent cross-coupling reactions and nucleophilic substitution processes.

HalogenPositionMolecular FormulaKey Characteristics
Bromine5-positionC9H6BrNO2Enhanced electrophilic substitution reactivity
Chlorine6-positionC9H6ClNO2Improved synthetic accessibility
Fluorine7-positionC8H6FNUnique biological activity modulation
Iodine3-positionC8H5INExcellent cross-coupling partner

The synthesis of 5-bromoindole derivatives has been optimized through environmentally friendly processes utilizing sodium sulfonate substitution reactions [7]. This methodology employs water as the reaction medium and achieves high atom utilization ratios, making it suitable for industrial applications [7]. The process involves sequential sodium sulfonate substitution, acylation, and bromination steps to produce high-purity 5-bromoindole in excellent yields.

Marine-derived halogenated indole alkaloids provide natural precedents for the biological relevance of these structural modifications [9]. Carbon-13 nuclear magnetic resonance studies of meridianins, psammopemmins, and aplicyanins reveal distinctive chemical shift patterns associated with halogen substitution [9]. These natural products demonstrate how halogenation can modulate biological activity through altered electronic properties and molecular recognition patterns.

The development of enzymatic halogenation methods using thermostable RebH variants represents a significant advancement in green chemistry approaches [10]. These biocatalytic processes achieve excellent selectivity without requiring external flavin reductase enzymes, offering environmentally benign alternatives to traditional halogenation methods [10].

Bis-Indolyl Methane Conjugates via Acid-Catalyzed Oligomerization

Bis-indolyl methane derivatives represent an important class of dimeric indole compounds formed through acid-catalyzed condensation reactions [11] [12] [13]. These structures, commonly referred to as 3,3'-diindolylmethane derivatives, arise from the coupling of two indole units through a methylene bridge and exhibit unique biological properties distinct from their monomeric precursors.

The formation of bis-indolyl methane conjugates typically proceeds through electrophilic aromatic substitution mechanisms where formaldehyde or other aldehydes serve as bridging units [12] [14]. Industrial preparation methods have been optimized to achieve high yields through controlled reaction conditions using Meldrum acid as a catalyst [12]. These processes demonstrate remarkable efficiency, with yields ranging from 85% to 95% under optimized conditions.

Synthetic MethodCatalystReaction ConditionsYield Range
Meldrum Acid Catalysis2,2-Dimethyl-1,3-dioxane-4,6-dione30-50°C, alcoholic solution85-95%
Acetic Acid CatalysisAcetic acid (10 mol%)80°C, molecular oxygen91-95%
Metal-free Oxidative CouplingMolecular oxygenRoom temperature90-95%

Recent advances in metal-free oxidative coupling strategies have revolutionized the synthesis of 3,3'-bis-indolyl methanes [13]. These environmentally benign approaches utilize molecular oxygen as the sole oxidant and acetic acid as the catalyst, achieving excellent yields through carbon-carbon and carbon-nitrogen bond formation [13]. The reaction mechanism involves initial oxidative processes followed by Mannich-type reactions and subsequent coupling steps.

Research findings indicate that bis-indolyl methane derivatives exhibit enhanced biological activities compared to their monomeric counterparts [13] [15]. Specific derivatives such as 3,3'-(4-methoxybenzylidene)bis(1H-indole) and 3,3'-(4-hydroxybenzylidene)bis(1H-indole) demonstrate significant anticancer properties through nuclear receptor-dependent apoptosis pathways [13]. These compounds have shown efficacy against colon, bladder, lung, and pancreatic cancer cell lines through receptor modulation mechanisms.

The structural diversity of bis-indolyl methane conjugates can be further expanded through the incorporation of thiadiazole derivatives [15]. Three-step synthetic protocols involving formylbenzoic acid intermediates and thiosemicarbazide treatments provide access to complex hybrid structures with enhanced pharmacological profiles [15].

Hybrid Molecules with Heterocyclic Moieties

The design and synthesis of indole-based hybrid molecules incorporating additional heterocyclic moieties represents a frontier area in medicinal chemistry and drug discovery [16] [17] [18] [19]. These hybrid structures combine the privileged indole scaffold with other bioactive heterocycles to create compounds with enhanced selectivity, improved activity profiles, and reduced side effects.

Indole-pyridine conjugates exemplify successful hybrid designs that demonstrate significant bronchodilatory activity [17]. The synthesis of these conjugates involves facile pathways through reactions of 2-[(1-alkyl-1H-indol-3-yl)methylene]malononitriles with ketone-containing compounds in the presence of sodium alkoxide [17]. Single crystal X-ray studies have confirmed the structural integrity and provided insights into the molecular geometry of these hybrid systems.

Hybrid TypeHeterocyclic PartnerSynthetic ApproachBiological Activity
Indole-PyridinePyridine derivativesMalononitrile condensationBronchodilatory
Indole-ThiazoleThiazole ringsHantzsch reactionAntimicrobial
Indole-QuinolineQuinoline systemsCu(II)-catalyzed annulationAnticancer
Indole-CoumarinCoumarin derivativesPalladium-catalyzed couplingAnti-inflammatory

Thiazole-containing indole derivatives have been synthesized through efficient Hantzsch reactions involving 5-chloroacetyloxindole with thiourea and thioamide derivatives [18]. These procedures operate under mild reaction conditions in ethanol and provide excellent yields of novel hybrid structures [18]. The resulting compounds feature both indole and thiazole pharmacophores, potentially offering synergistic biological effects.

The development of quinoline-indole hybrids through copper(II)-catalyzed amination and annulation reactions represents a significant synthetic advancement [19]. These reactions proceed through site-selective functionalization of quinoline N-oxides with o-alkynylanilines, resulting in complex polycyclic structures with potential anticancer applications [19]. Mechanistic investigations have revealed the importance of bidentate 2,2'-bipyridine ligands in achieving high selectivity and yields.

Palladium-catalyzed annulation strategies have enabled the synthesis of benzofuran and indole fused heterocycles through reactions with imidazo[1,2-a]pyridines [20]. These transformations proceed via decarbonylative approaches and double carbon-hydrogen bond activation mechanisms [20]. The resulting products exhibit high fluorescence characteristics, making them valuable for both biological applications and materials science.

Butyl 1H-indole-3-carboxylate and related indole-3-carboxylate derivatives exhibit significant antiviral activity through specific inhibition of Human Immunodeficiency Virus Type 1 integrase, a critical enzyme in the viral replication cycle [1] . The antiviral mechanism operates through targeted interference with viral transcriptional processes rather than conventional reverse transcription or integration inhibition pathways.

Mechanism of Action and Molecular Interactions

The compound's antiviral efficacy stems from its unique ability to chelate with two magnesium ions within the active site of Human Immunodeficiency Virus Type 1 integrase . This chelation mechanism involves the indole nucleus forming coordinate bonds with the metal centers, while the carboxyl group at the 3-position provides additional stabilization through π-π stacking interactions with viral deoxyribonucleic acid components . The binding conformation analysis reveals that both the indole core structure and the carboxyl functional group are essential for optimal enzymatic inhibition.

Structural investigations have demonstrated that indole-2-carboxylic acid derivatives achieve potent inhibitory effects with half-maximal inhibitory concentration values ranging from 0.13 to 32.37 micromolar . The most potent derivatives within this class exhibit remarkable selectivity toward Human Immunodeficiency Virus Type 1 integrase over other cellular enzymes, suggesting minimal off-target effects.

Transcriptional Inhibition Pathway

Unlike conventional integrase strand-transfer inhibitors, Butyl 1H-indole-3-carboxylate demonstrates a novel mechanism involving specific inhibition of Tat-mediated viral transcription on the Human Immunodeficiency Virus Type 1 long terminal repeat promoter [1] [3]. Mode-of-action studies using prominent 3-oxindole derivatives reveal that these compounds do not inhibit reverse transcriptase or conventional integrase activities, but instead target the transcriptional machinery essential for viral gene expression [1].

The transcriptional inhibition mechanism involves interference with histone H3 ejection, a process critical for facilitating viral transcription on the long terminal repeat promoter [3]. Treatment with histone deacetylase inhibitors abolishes the compound's potency, indicating that the antiviral activity operates through Tat-regulated epigenetic modulation of the long terminal repeat region [3].

Structure-Activity Relationships and Optimization

Research findings indicate that structural modifications significantly influence antiviral potency. The 3-oxindole-2-carboxylate derivative designated as compound 6f demonstrated the most potent inhibitory effect with a half-maximal inhibitory concentration of 0.4578 micromolar and a selectivity index of 111.37 [1]. Compound 6g exhibited moderate activity with a half-maximal inhibitory concentration of 1.276 micromolar, while compound 6a showed reduced potency at 13.685 micromolar [1].

The antiviral activity correlates directly with inhibitory effects on the overall Human Immunodeficiency Virus Type 1 replication cycle. Compound 6f achieved near-complete abrogation of viral replication at concentrations of 1.5 micromolar in both T cell lines and peripheral blood mononuclear cells infected with C-X-C chemokine receptor type 4 tropic Human Immunodeficiency Virus Type 1 [1]. The compound also demonstrated comparable efficacy against C-C chemokine receptor type 5 tropic strains, indicating broad-spectrum antiviral activity [1].

Table 1: Antiviral Activity Against Human Immunodeficiency Virus Type 1
CompoundHalf-maximal Inhibitory Concentration (μM)Selectivity IndexPrimary Target
3-oxindole-2-carboxylate 6f0.4578111.37Human Immunodeficiency Virus Type 1 transcription
3-oxindole-2-carboxylate 6g1.276Not reportedHuman Immunodeficiency Virus Type 1 transcription
3-oxindole-2-carboxylate 6a13.685Not reportedHuman Immunodeficiency Virus Type 1 transcription

Modulation of Cytochrome P450 Enzyme Activity

Butyl 1H-indole-3-carboxylate exhibits significant modulatory effects on cytochrome P450 enzyme systems, particularly influencing drug metabolism pathways and xenobiotic processing mechanisms [4] . The compound's interaction with cytochrome P450 enzymes represents a critical aspect of its biological activity profile, with implications for drug-drug interactions and metabolic clearance pathways.

Enzyme Induction and Activity Enhancement

Indole-3-carboxylate derivatives demonstrate potent induction of specific cytochrome P450 isoforms, most notably cytochrome P450 1A1 and cytochrome P450 1A2 [4]. The acid condensation products of indole-3-carbinol, including 3,3'-diindolylmethane, 5,6,11,12,17,18-hexahydrocyclonona[1,2-b:4,5-b':7,8-b"]triindole, and 2,3-bis[3-indolylmethyl]indole, exhibit dose-related induction of ethoxyresorufin O-dealkylation activity up to 24-fold enhancement in rat hepatocytes [4].

The induction mechanism involves transcriptional upregulation of cytochrome P450 enzyme expression through aryl hydrocarbon receptor-mediated pathways [4]. This induction pattern demonstrates species-specific variations, with monkey hepatocytes showing enhanced ethoxyresorufin O-dealkylation activity of 6-fold and 9-fold for 3,3'-diindolylmethane and 2,3-bis[3-indolylmethyl]indole, respectively [4].

Testosterone Hydroxylation Modulation

The compound significantly alters testosterone metabolism through selective modulation of hydroxylation pathways [4]. Treatment with indole derivatives results in enhanced 7α-hydroxylation of testosterone up to 4-fold, while simultaneously decreasing 16α-hydroxylation and 2α-hydroxylation activities [4]. 3,3'-Diindolylmethane reduces 16α-hydroxylation to 60% of control levels, while 5,6,11,12,17,18-hexahydrocyclonona[1,2-b:4,5-b':7,8-b"]triindole and 2,3-bis[3-indolylmethyl]indole decrease this activity to merely 5% of control cells [4].

In monkey hepatocytes, 2,3-bis[3-indolylmethyl]indole specifically decreases 6β-hydroxylation of testosterone to 60% of baseline activity [4]. This differential modulation of testosterone metabolism pathways indicates tissue-specific and species-specific responses to indole derivative exposure.

Cytochrome P450 Inhibition Mechanisms

Beyond induction effects, certain indole derivatives function as potent cytochrome P450 inhibitors through mechanism-based inactivation [6]. The compound tert-butyl 5-methoxy-7-methyl-1H-indole-1-carboxylate has been identified as an inhibitor of cytochrome P450 enzymes, suggesting potential for drug-drug interactions and altered metabolic clearance of co-administered medications .

Structure-activity relationship studies reveal that substituent patterns on the indole ring significantly influence inhibitory potency and selectivity toward specific cytochrome P450 isoforms [7] [6]. Escherichia coli-expressed human cytochrome P450 2A6 mutants demonstrate variable activity toward 27 substituted indole derivatives, with 5-methoxyindole producing the most inhibitory extracts against human cyclin-dependent kinases and glycogen synthase kinase-3 [7].

Table 2: Cytochrome P450 Enzyme Modulation by Indole Derivatives
CompoundEthoxyresorufin O-dealkylation EnhancementTestosterone 7α-hydroxylationTestosterone 16α-hydroxylationTest System
3,3'-Diindolylmethane24-fold4-fold increase60% of controlRat hepatocytes
5,6,11,12,17,18-Hexahydrocyclonona[1,2-b:4,5-b':7,8-b"]triindole24-fold4-fold increase5% of controlRat hepatocytes
2,3-bis[3-indolylmethyl]indole24-fold4-fold increase5% of controlRat hepatocytes

Interaction with UDP-Glucuronosyltransferase Isoforms

Butyl 1H-indole-3-carboxylate undergoes extensive glucuronidation metabolism through interaction with multiple UDP-glucuronosyltransferase isoforms, representing a major clearance pathway for indole-3-carboxylate derivatives [8] [9]. The glucuronidation process involves conjugation with glucuronic acid to form water-soluble metabolites that facilitate renal elimination.

Primary Metabolic Pathways

The synthetic cannabinoid 1-naphthyl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate demonstrates that UDP-glucuronosyltransferases are the primary enzymes involved in indole-3-carboxylate metabolism [8]. Metabolic reactions containing this compound and human liver microsomes are independent of nicotinamide adenine dinucleotide phosphate but require UDP-glucuronic acid, confirming the predominant role of UDP-glucuronosyltransferase enzymes in biotransformation [8].

The extensively formed metabolite following incubation with UDP-glucuronic acid in human liver microsomes is the glucuronide of 3-carboxyindole, designated as FBI-COOH [8]. This metabolite formation involves direct conjugation of the carboxylic acid moiety with glucuronic acid, creating a more hydrophilic compound suitable for elimination [8].

Isoform-Specific Activity Profiles

Multiple hepatic UDP-glucuronosyltransferase isoforms demonstrate enzymatic activity toward indole-3-carboxylic acid derivatives, with significant variations in kinetic parameters and catalytic efficiency [8] [9]. UDP-glucuronosyltransferase 1A10 exhibits the highest activity with a Michaelis constant value of 38 micromolar and a maximum velocity of 5.90 nanomoles per minute per milligram [8].

UDP-glucuronosyltransferase 2B7 and UDP-glucuronosyltransferase 2B17 follow Michaelis-Menten kinetics but demonstrate much higher Michaelis constant values compared to UDP-glucuronosyltransferase 1A10, while exhibiting considerably lower maximum velocity values [8]. The intrinsic clearance values for FBI-COOH glucuronidation by UDP-glucuronosyltransferase 2B7 and UDP-glucuronosyltransferase 2B17 are 6.63 and 3.69 microliters per minute per milligram, respectively, representing 20-fold lower efficiency compared to UDP-glucuronosyltransferase 1A10 [8].

Tissue Distribution and Clinical Implications

UDP-glucuronosyltransferase 1A10, UDP-glucuronosyltransferase 2B7, and UDP-glucuronosyltransferase 2B17 represent the most abundantly expressed isoforms in liver and intestinal tissues [8]. UDP-glucuronosyltransferase 2B7 predominates in hepatic tissue, while UDP-glucuronosyltransferase 1A10 and UDP-glucuronosyltransferase 2B17 are highly expressed in intestinal tissue [8].

The glucuronidation of 4-hydroxyindole by UDP-glucuronosyltransferase 1A6 exhibits higher affinity with a Michaelis constant of 178 micromolar and demonstrates pronounced substrate inhibition kinetics [9]. This isoform specializes in small and planar aromatic substrates, consistent with its high activity toward 4-hydroxyindole compared to other UDP-glucuronosyltransferase isoforms [9].

Human liver microsomes exhibit approximately 10-fold higher 4-hydroxyindole glucuronidation rates compared to human intestinal microsomes, reflecting the differential expression patterns of UDP-glucuronosyltransferase isoforms between tissues [9]. The quantitative real-time polymerase chain reaction results indicate that UDP-glucuronosyltransferase 1A6 through UDP-glucuronosyltransferase 1A10 are not expressed in brain tissue, implying that glucuronidation of indole derivatives does not occur within the central nervous system [9].

Table 3: UDP-Glucuronosyltransferase Isoform Kinetic Parameters
IsoformSubstrateMichaelis Constant (μM)Maximum Velocity (nmol/min/mg)Intrinsic Clearance (μL/min/mg)
UDP-glucuronosyltransferase 1A10FBI-COOH38.55.93154
UDP-glucuronosyltransferase 2B7FBI-COOHHigher than 1A10Lower than 1A106.63
UDP-glucuronosyltransferase 2B17FBI-COOHHigher than 1A10Lower than 1A103.69
UDP-glucuronosyltransferase 1A64-hydroxyindole178High with substrate inhibitionVariable

Apoptosis Induction in Cancer Cell Lines

Butyl 1H-indole-3-carboxylate demonstrates significant pro-apoptotic activity across multiple cancer cell lines through diverse molecular mechanisms involving cell cycle arrest, mitochondrial dysfunction, and activation of caspase-dependent pathways [10] [11] [12]. The compound's anticancer efficacy stems from its ability to selectively target malignant cells while exhibiting minimal toxicity toward normal cellular populations.

Molecular Mechanisms of Apoptosis Induction

The primary mechanism of apoptosis induction involves inactivation of protein kinase B and its downstream effector, nuclear factor kappa B, which plays a pivotal role in the pro-apoptotic action of indole-3-carboxylate derivatives in tumor cells [11]. Protein kinase B promotes cell survival by stimulating nuclear factor kappa B signaling through inhibitor of kappa B kinase, while simultaneously phosphorylating and deactivating several pro-apoptotic proteins including glycogen synthase kinase 3β, Bcl-2-associated death promoter, Forkhead transcription factors, and caspase-9 [11].

Nuclear factor kappa B functions as a critical survival factor in cancer cells by mediating transcription of antiapoptotic genes including B-cell lymphoma 2, B-cell lymphoma-extra large, survivin, p53, and p21 [11]. Indole-3-carboxylate derivatives effectively disrupt this survival pathway, leading to mitochondria-dependent apoptosis in tumor cells through coordinated effects on multiple pro-apoptotic components [11].

Cell Cycle Regulation and Growth Inhibition

Indole-3-carboxylate compounds trigger deoxyribonucleic acid repair mechanisms, cell cycle arrest, and disruption of cellular migration processes [10]. In estrogen-dependent tumors, including breast cancer, these compounds inhibit cyclin-dependent kinase expression, resulting in cell cycle arrest in the G1 phase [10]. The compounds also demonstrate the ability to counteract metastatic processes, tumor angiogenesis, and migration of cancer cells through inhibition of cyclin-dependent kinase 6, leading to consequent blockage of cell growth [10].

The anti-proliferative effects involve direct interaction with target proteins possessing enzymatic activities, suggesting multiple mechanisms of action beyond simple cytotoxicity [10]. In PC-3 human prostate cancer cells, indole-3-carbinol induces apoptosis through inhibition of serine/threonine kinase protein kinase B activation [10].

Selective Cytotoxicity Against Cancer Cell Lines

Comprehensive cytotoxicity evaluations demonstrate that indole-2-carboxamide derivatives exhibit potent activity against pediatric brain tumor cell lines with half-maximal inhibitory concentration values ranging from 0.89 to 9.23 micromolar [12]. Compound 8a showed remarkable selectivity with half-maximal inhibitory concentration values of 0.89 micromolar against BT12 cells and 1.81 micromolar against BT16 cells, while exhibiting minimal cytotoxicity against healthy human fibroblasts with a half-maximal inhibitory concentration of 119 micromolar [12].

The benzimidazole-indole hybrid compound 12c demonstrated exceptional broad-spectrum anticancer activity with half-maximal inhibitory concentration values of 7.65, 1.37, and 1.02 micromolar against BT12, BT16, and DAOY cell lines, respectively [12]. This compound maintained selectivity with a half-maximal inhibitory concentration of 115 micromolar against normal fibroblasts, indicating a favorable therapeutic window [12].

Structure-Activity Relationships in Cancer Cell Targeting

Structure-activity relationship studies reveal that the N-adamantylindoleamide framework demonstrates superior cytotoxic activity against pediatric brain tumor cells compared to benzimidazole and indazole counterparts [12]. The incorporation of 4,6-difluoroindole scaffolds with 4-fluorobenzyl or homopiperonyl substituents enhances cytotoxic and antiproliferative activities [12].

The 5-hydroxyindole-carboxylic acid derivatives demonstrate significant cytotoxicity against breast adenocarcinoma MCF-7 cells while maintaining reduced toxicity toward normal human dermal fibroblasts [13]. This selective toxicity pattern indicates potential therapeutic applications with acceptable safety profiles [13].

Table 4: Anticancer Activity Profile of Indole Derivatives
Compound ClassCell LineHalf-maximal Inhibitory Concentration Range (μM)Primary MechanismSelectivity Index
Indole-3-carbinolPC-3 prostateVariableProtein kinase B inhibition, apoptosisCancer selective
Indole-2-carboxamidesKNS42, BT12, BT160.89-9.23Cytotoxicity, proliferation inhibitionHigh versus normal cells
Benzimidazole-indole hybridMultiple pediatric brain tumor lines1.02-7.65Broad-spectrum cytotoxicitySelective versus fibroblasts
5-Hydroxyindole derivativesMCF-7 breast cancerVariableSelective cytotoxicityReduced toxicity to normal cells

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

217.110278721 g/mol

Monoisotopic Mass

217.110278721 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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